1,5-Dibromo-2,4-bis(trifluoromethoxy)benzene
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Overview
Description
1,5-Dibromo-2,4-bis(trifluoromethoxy)benzene is an organic compound characterized by the presence of bromine and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-2,4-bis(trifluoromethoxy)benzene typically involves the bromination of 2,4-bis(trifluoromethoxy)benzene. The reaction is carried out using bromine or bromine-containing reagents such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2,4-bis(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or other substituents.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different brominated or de-brominated products.
Scientific Research Applications
1,5-Dibromo-2,4-bis(trifluoromethoxy)benzene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Pharmaceutical Research: It is investigated for its potential use in the development of new drugs and therapeutic agents.
Agrochemical Research: The compound is studied for its potential use in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of 1,5-Dibromo-2,4-bis(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethoxy groups can influence the compound’s reactivity and interactions with other molecules. For example, the trifluoromethoxy groups can enhance the compound’s lipophilicity and stability, while the bromine atoms can participate in various chemical reactions, such as nucleophilic substitution .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: This compound is similar in structure but has trifluoromethyl groups instead of trifluoromethoxy groups.
1,5-Dibromo-2,4-bis(trifluoromethyl)benzene: Another similar compound with trifluoromethyl groups instead of trifluoromethoxy groups.
Uniqueness
1,5-Dibromo-2,4-bis(trifluoromethoxy)benzene is unique due to the presence of trifluoromethoxy groups, which confer distinct chemical properties compared to trifluoromethyl groups. The trifluoromethoxy groups can enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for specific applications in organic synthesis and materials science .
Properties
CAS No. |
63165-20-8 |
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Molecular Formula |
C8H2Br2F6O2 |
Molecular Weight |
403.90 g/mol |
IUPAC Name |
1,5-dibromo-2,4-bis(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H2Br2F6O2/c9-3-1-4(10)6(18-8(14,15)16)2-5(3)17-7(11,12)13/h1-2H |
InChI Key |
VHUVDFRBFTZUNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)Br)Br)OC(F)(F)F |
Origin of Product |
United States |
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